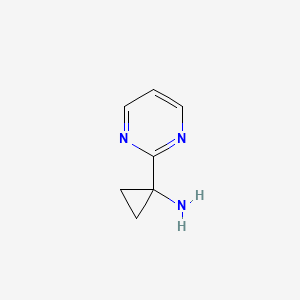

1-(Pyrimidin-2-YL)cyclopropan-1-amine

概要

説明

1-(Pyrimidin-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring a cyclopropane ring attached to a pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropane and pyrimidine rings endows it with unique chemical properties that can be exploited in different chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)cyclopropan-1-amine typically involves the cyclization of a suitable precursor. One reported method involves the use of 1-amino-1-cyclopropanecarbonitrile hydrochloride as the starting material. The key steps include the construction of the pyrimidine ring via cyclization from an amidine intermediate and a bench-stable 2-chlorovinylamidinium hexafluorophosphate salt. The cyclization is performed under mild conditions, resulting in a 4-chloropyrimidine derivative, which is then subjected to hydrogenation using Pd(OH)2/C as a catalyst and NaOMe as a base at 1 bar H2 pressure in methanol. This process simultaneously cleaves the Cbz group and dechlorinates the pyrimidine ring, yielding the final product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable route described above provides a robust foundation for industrial synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for large-scale production.

化学反応の分析

Types of Reactions

1-(Pyrimidin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the cyclopropane moiety.

Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to fully or partially reduced pyrimidine derivatives.

科学的研究の応用

Anticancer Activity

Research has demonstrated that 1-(Pyrimidin-2-YL)cyclopropan-1-amine exhibits significant anticancer properties . Various studies have reported its cytotoxic effects against different cancer cell lines.

Key Findings:

- Cytotoxicity : The compound showed potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values in the low micromolar range, indicating strong antiproliferative activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| U251 | < 10 |

| WM793 | Low micromolar |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity , particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- Minimum Inhibitory Concentration (MIC) : In vitro studies revealed that the MIC against MRSA was as low as 1 μg/mL, showcasing its potential as an effective antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 1 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Its mechanism of action involves modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Mechanisms:

- Cell Proliferation Inhibition : The compound affects cell cycle regulation.

- Signal Transduction Modulation : It influences pathways involved in inflammation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound across various applications. Below is a summary of notable case studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated strong cytotoxicity against glioblastoma cells (IC50 < 10 µM). |

| Study B | Showed significant antibacterial activity against MRSA (MIC = 1 µg/mL). |

| Study C | Indicated anti-inflammatory properties through inhibition of NF-kB signaling pathway. |

作用機序

The mechanism of action of 1-(pyrimidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .

類似化合物との比較

Similar Compounds

1-(Pyrimidin-4-yl)cyclopropan-1-amine: Similar structure but with the pyrimidine ring attached at a different position.

1-(Pyridin-2-yl)cyclopropan-1-amine: Contains a pyridine ring instead of a pyrimidine ring.

1-(Imidazo[1,2-a]pyrimidin-3-yl)cyclopropan-1-amine: Features an imidazo[1,2-a]pyrimidine ring system.

Uniqueness

1-(Pyrimidin-2-yl)cyclopropan-1-amine is unique due to the specific positioning of the pyrimidine ring, which influences its chemical reactivity and biological activity. The combination of the cyclopropane and pyrimidine rings provides a distinct scaffold that can be further functionalized for various applications .

生物活性

1-(Pyrimidin-2-YL)cyclopropan-1-amine is a heterocyclic compound characterized by a cyclopropane ring attached to a pyrimidine moiety. This unique structure, with a molecular formula of C₇H₉N₃ and a molecular weight of 135.17 g/mol, positions it as an interesting candidate for pharmacological applications. Research has indicated that this compound may exhibit significant biological activity, particularly in modulating enzyme activity and receptor interactions.

Chemical Structure and Properties

The compound's structure combines the rigidity of the cyclopropane with the aromatic properties of the pyrimidine ring, suggesting potential selective interactions with biological targets. The specific substitution pattern on the pyrimidine ring influences its biological activity and chemical reactivity, which is critical for its role in medicinal chemistry.

Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, its ability to modulate the activity of certain deubiquitinases has been highlighted, suggesting potential applications in cancer therapy and other diseases where protein degradation pathways are involved .

Receptor Binding

The compound has also been studied for its ability to bind to various receptors, thereby influencing biological pathways. Its interaction with receptors could lead to significant pharmacological effects, making it a valuable candidate for drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

The mechanism through which this compound exerts its effects involves both receptor modulation and enzyme inhibition. This dual action may allow for more effective therapeutic strategies in treating diseases such as cancer and neurodegenerative disorders .

Future Directions

Future research should focus on:

- Synthesis of Derivatives : Creating analogs to enhance potency and selectivity.

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Clinical Trials : Assessing efficacy in human subjects for targeted therapies.

特性

IUPAC Name |

1-pyrimidin-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSRDFSSNGPUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthetic route described in the research?

A1: The research focuses on developing a "robust and scalable" route to synthesize 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride []. This suggests that previous methods may have been limited in their yield, efficiency, or adaptability to large-scale production. The ability to produce this building block efficiently and in larger quantities is crucial for its use in synthesizing more complex molecules for research and potentially drug discovery.

Q2: What is the starting material used in this synthetic route?

A2: The abstract mentions that the synthesis starts with a "cyclopropanated starting material," specifically 1-amino-1-cyclopropanecarbonitrile hydrochloride []. This implies that the core cyclopropyl structure is already present in the starting material, and the synthesis likely involves introducing the pyrimidine ring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。